molecular formula C12H10O4 B12035759 Methyl 5-(4-hydroxyphenyl)-2-furoate CAS No. 834884-72-9

Methyl 5-(4-hydroxyphenyl)-2-furoate

Cat. No.: B12035759
CAS No.: 834884-72-9
M. Wt: 218.20 g/mol
InChI Key: DBSUWACZAHLWOB-UHFFFAOYSA-N
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Description

Methyl 5-(4-hydroxyphenyl)-2-furoate is an organic compound that belongs to the class of furoate esters It is characterized by the presence of a furan ring substituted with a hydroxyphenyl group and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(4-hydroxyphenyl)-2-furoate typically involves the esterification of 5-(4-hydroxyphenyl)-2-furoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding alcohol or other reduced products.

    Substitution: Electrophilic substitution reactions can occur at the hydroxyphenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced products.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has been investigated for its potential antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 5-(4-hydroxyphenyl)-2-furoate involves its interaction with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially leading to antioxidant effects. The furan ring may also contribute to the compound’s bioactivity by interacting with specific enzymes or receptors.

Comparison with Similar Compounds

  • Methyl 4-hydroxyphenylacetate
  • Ethyl 4-hydroxyphenylacetate
  • Methyl 5-(4-methoxyphenyl)-2-furoate

Comparison: Methyl 5-(4-hydroxyphenyl)-2-furoate is unique due to the presence of both a hydroxyphenyl group and a furan ring, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced bioactivity and different reactivity patterns due to the specific arrangement of functional groups.

Properties

CAS No.

834884-72-9

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

methyl 5-(4-hydroxyphenyl)furan-2-carboxylate

InChI

InChI=1S/C12H10O4/c1-15-12(14)11-7-6-10(16-11)8-2-4-9(13)5-3-8/h2-7,13H,1H3

InChI Key

DBSUWACZAHLWOB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(O1)C2=CC=C(C=C2)O

Origin of Product

United States

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